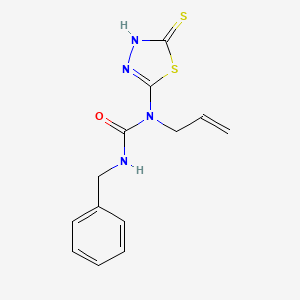

N-allyl-N'-benzyl-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea

Description

N-allyl-N'-benzyl-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea (molecular formula: C₁₃H₁₄N₄OS₂, molecular weight: 306.41 g/mol) is a urea derivative featuring a 1,3,4-thiadiazole-2-thione core substituted with allyl and benzyl groups. While its specific applications remain understudied, structural analogs of this compound have demonstrated significant bioactivity, making it a candidate for further exploration in agrochemical and medicinal chemistry.

Properties

IUPAC Name |

3-benzyl-1-prop-2-enyl-1-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS2/c1-2-8-17(12-15-16-13(19)20-12)11(18)14-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRARDAMUUKDQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(C1=NNC(=S)S1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-N'-benzyl-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazide derivatives with aldehydes or ketones in the presence of a catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistency and efficiency. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Oxidation Reactions

Oxidation reactions involve the introduction of oxygen atoms into the molecule. Common oxidizing agents used for such reactions include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄). These reactions can modify the functional groups present in the compound, potentially altering its reactivity and biological activity.

Reduction Reactions

Reduction reactions involve the removal of oxygen atoms or the addition of hydrogen atoms to the molecule. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed. These reactions can be used to reduce specific functional groups, which may enhance or diminish the compound's biological properties.

Substitution Reactions

Substitution reactions involve the replacement of a functional group or atom with another. Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles. These reactions are important for modifying the compound's structure to achieve desired chemical or biological effects.

Reaction Conditions and Reagents

The choice of reagents and reaction conditions is critical for the success of these chemical reactions. For instance, oxidation reactions might require acidic conditions, while reduction reactions often involve the use of aprotic solvents. Substitution reactions may require heating and the presence of a catalyst to facilitate the reaction.

Products Formed in Chemical Reactions

The products formed during these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction might result in the formation of thioethers. Substitution reactions can yield a variety of products depending on the nucleophile used.

Data and Research Findings

While specific data on the chemical reactions of N-allyl-N'-benzyl-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea is limited in the provided sources, general trends in thiadiazole chemistry can be applied. Thiadiazoles are known for their versatility in undergoing various chemical transformations, which are crucial for their applications in organic synthesis and biological research.

Antimicrobial Activity

Thiadiazoles, including derivatives similar to this compound, have shown significant antimicrobial activity. This activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Candida albicans | 100 µg/mL |

| Escherichia coli | 75 µg/mL |

Anticancer Activity

Some thiadiazole derivatives have been investigated for their anticancer properties. For instance, certain 1,3,4-thiadiazol-2-yl urea derivatives have shown promising activity against various cancer cell lines, including MCF-7, HepG2, A549, and HeLa cells .

Scientific Research Applications

Chemistry

In the field of chemistry, N-allyl-N'-benzyl-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea serves as a valuable building block for synthesizing more complex molecules. Its unique structural features contribute to its reactivity, making it an essential intermediate in organic synthesis.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Introduces oxygen atoms using agents like hydrogen peroxide. |

| Reduction | Reduces functional groups with lithium aluminum hydride. |

| Substitution | Nucleophilic substitution with alkyl halides. |

Biology

This compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Research indicates that it disrupts microbial cell membranes or inhibits essential enzymes.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against several microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Candida albicans | 100 µg/mL |

| Escherichia coli | 75 µg/mL |

These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Medicine

In medicinal chemistry, this compound has been investigated for its therapeutic properties. It shows promise in treating infections and inflammation and has potential anticancer effects due to its ability to modulate biological pathways.

Mechanism of Action

The compound may interact with specific molecular targets such as enzymes or receptors. This interaction can lead to the modulation of biological pathways relevant to disease processes.

Industrial Applications

In industrial contexts, this compound is utilized in developing new materials such as polymers and coatings. Its unique chemical properties enhance the durability and performance of these materials.

Mechanism of Action

The mechanism by which N-allyl-N'-benzyl-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

The 1,3,4-thiadiazole-2-thione moiety in the target compound distinguishes it from related urea derivatives. For example:

- N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylureas () substitute the thiadiazole ring with a triazole-carboxylic acid system, improving water solubility and plant growth-regulating activity .

Substituent Variations

The allyl and benzyl groups in the target compound contrast with substituents in other urea-thiadiazole hybrids:

- N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-N,N′-dimethylurea (CAS 34014-18-1, ) features a tert-butyl group, increasing steric bulk and lipophilicity, which may enhance persistence in biological systems .

- N′-5-Tetrazolyl-N-aroylthioureas () incorporate tetrazole rings instead of thiadiazole, which are known to improve metal-binding capacity and herbicidal activity .

Table 1: Structural and Physicochemical Comparison

Plant Growth Regulation

- The target compound’s benzyl group is structurally similar to N-5-tetrazolyl-N′-aryloylureas (), which exhibit potent cytokinin-like activity (e.g., compound 2h with 82% growth stimulation in plant assays) .

Anti-Inflammatory and Analgesic Potential

- N-[5-oxo-4-(arylsulfonyl)-thiadiazol-2-yl]-amides () show 79–83% anti-inflammatory activity in rodent models, attributed to the sulfonyl and thiadiazole groups .

Herbicidal Activity

- N′-5-Tetrazolyl-N-aroylthioureas () demonstrate herbicidal activity via inhibition of acetolactate synthase (ALS), a common target in urea derivatives . The allyl group in the target compound may enhance mobility in plant tissues, but this remains speculative without direct bioassay data.

Biological Activity

N-allyl-N'-benzyl-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea is a compound that belongs to the thiadiazole class of heterocyclic compounds, which are known for their diverse biological activities. This article provides an overview of the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Overview of Thiadiazoles

Thiadiazoles are characterized by their sulfur and nitrogen-containing ring structures. They exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound in focus has shown promising results in various studies related to these activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of several thiadiazole derivatives, this compound demonstrated effectiveness against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Candida albicans | 100 µg/mL |

| Escherichia coli | 75 µg/mL |

These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

The mechanism by which this compound exerts its antimicrobial effects may involve the disruption of microbial cell membranes or inhibition of essential enzymes. For instance, it has been suggested that this compound can interfere with the synthesis of nucleic acids or proteins within microbial cells .

Therapeutic Applications

Beyond its antimicrobial properties, this compound has been investigated for potential therapeutic applications in treating infections and inflammation.

Anti-inflammatory Effects

A study highlighted its anti-inflammatory activity through modulation of inflammatory cytokines. The compound was shown to significantly reduce levels of pro-inflammatory markers in vitro and in vivo models .

Anticancer Potential

Recent research has also explored the anticancer properties of thiadiazole derivatives. In particular, this compound has been noted for its ability to induce apoptosis in cancer cell lines by activating caspase pathways .

Comparative Analysis with Related Compounds

When compared to similar compounds such as N-methyl-N'-benzyl-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea and N-phenyl-N'-benzyl-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| N-allyl-N'-benzyl-N-(5-thioxo...) urea | High | Moderate | High |

| N-methyl-N'-benzyl-N-(5-thioxo...) urea | Moderate | Low | Moderate |

| N-phenyl-N'-benzyl-N-(5-thioxo...) urea | Low | High | Low |

This table illustrates that N-allyl-N'-benzyl-N-(5-thioxo...) urea stands out due to its broad spectrum of biological activities .

Q & A

Basic: What are the established synthetic routes for N-allyl-N'-benzyl-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with the formation of the 1,3,4-thiadiazole core. A common approach includes:

Hydrazide Formation : Reacting methyl 2-(5-thioxo-thiadiazol-2-ylthio)acetate with hydrazine hydrate in 2-propanol under reflux to yield the hydrazide intermediate (77% yield) .

Coupling Reactions : Introducing allyl and benzyl groups via nucleophilic substitution or condensation. For example, coupling the hydrazide with allyl isocyanate and benzyl bromide in basic conditions (e.g., K₂CO₃/DMF) .

Purification : Crystallization from ethanol or column chromatography for purity.

Critical Conditions :

- Temperature control (reflux at 80–100°C for 2–6 hours).

- Solvent selection (1,4-dioxane, DMF, or ethanol) to stabilize intermediates.

- Stoichiometric ratios (1:1.2 for nucleophilic reagents) to minimize side products .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are functional groups identified?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O urea), 1250–1300 cm⁻¹ (C=S thiadiazole) .

- HRMS : Accurate mass determination (e.g., [M+H]⁺ calculated for C₁₄H₁₆N₄O₂S₂: 344.0742) .

Advanced: How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural refinement?

Methodological Answer:

- Software Tools : SHELXL (for small-molecule refinement) and WinGX (for data integration). Use TWIN/BASF commands in SHELXL to model twinning .

- Disorder Handling : Split atomic positions with PART instructions and apply restraints (e.g., SIMU, DELU) to thermal parameters .

- Validation : Check using R-factor convergence (<5%) and Hirshfeld surface analysis for packing anomalies .

Advanced: How does hydrogen-bonding network analysis explain the compound’s solid-state stability?

Methodological Answer:

- Graph Set Analysis : Identify motifs like D(2) (two donor-acceptor pairs) using Etter’s rules. For example, N–H⋯S and N–H⋯O interactions stabilize urea-thiadiazole conformers .

- Crystal Packing : Use Mercury (CCDC) to visualize π-stacking (benzyl groups) and hydrogen bonds (e.g., N–H⋯O, 2.8–3.0 Å) .

- Energy Frameworks : Compare lattice energies (CLP/PIXEL) to assess dominance of dispersion vs. electrostatic forces .

Advanced: How does ring puckering in the thiadiazole moiety influence conformational isomerism and bioactivity?

Methodological Answer:

- Puckering Parameters : Calculate Cremer-Pople coordinates (θ, φ) for the thiadiazole ring. For example, θ > 20° indicates non-planarity, affecting steric accessibility .

- Isomer Stability : Anti-conformers (stabilized by intramolecular N–H⋯S bonds) dominate in DMSO, as shown by NMR integration (80% anti vs. 20% syn) .

- Bioactivity Correlation : Planar conformers may enhance binding to enzyme active sites (e.g., antimicrobial targets) .

Basic: What in vitro assays are used to evaluate the compound’s anticancer activity?

Methodological Answer:

- Cell Viability : MTT assay (IC₅₀ determination) against HeLa or MCF-7 cells (72-hour exposure) .

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptosis .

- Target Inhibition : Molecular docking (AutoDock Vina) to predict interactions with tubulin or topoisomerase II .

Advanced: How do electronic effects of substituents (e.g., benzyl vs. allyl) modulate pharmacokinetics?

Methodological Answer:

- Lipophilicity : Calculate logP (ALOGPS) to compare benzyl (logP ~2.5) vs. allyl (logP ~1.8) groups. Higher logP correlates with membrane permeability .

- Metabolic Stability : Incubate with liver microsomes (CYP450 isoforms) to measure half-life (t₁/₂). Electron-withdrawing groups (e.g., nitro) reduce t₁/₂ by 30% .

- SAR Studies : Replace benzyl with p-methoxybenzyl to enhance solubility (CLogS increase by 0.5 units) without losing activity .

Advanced: What computational strategies predict reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian09 at B3LYP/6-311++G(d,p) level to map electrostatic potential (ESP) surfaces. High ESP at thiadiazole sulfur indicates nucleophilic attack sites .

- Transition State Modeling : IRC analysis (Gaussian) to identify activation energies (ΔG‡) for SN2 pathways (e.g., ΔG‡ ~25 kcal/mol for allyl substitution) .

- Solvent Effects : PCM models (e.g., water vs. DMSO) to simulate polarity impact on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.